molecular formula C24H26N2O4 B2847076 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one CAS No. 877795-05-6

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one

Cat. No. B2847076
M. Wt: 406.482
InChI Key: RGTYKKFCNWJASV-UHFFFAOYSA-N
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Description

The compound “4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one” is a complex organic molecule with the molecular formula C23H24N2O5 . It has a molecular weight of 408.4 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a chromen-2-one group, a piperazine ring, and a benzo[d][1,3]dioxol-5-ylmethyl group . The exact 3D conformation of the molecule can vary depending on the environment and the presence of other molecules .


Physical And Chemical Properties Analysis

This compound has several computed properties, including a XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 4 . Its topological polar surface area is 71.5 Ų .

Scientific Research Applications

Metabolic Pathways and Enzyme Interaction

A study identified the metabolic pathways and enzymes involved in the oxidative metabolism of a related compound, Lu AA21004, an antidepressant. This compound undergoes oxidation to various metabolites, with different cytochrome P450 enzymes catalyzing these transformations. The findings contribute to understanding the metabolic fate and potential drug interactions of compounds like 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one (Hvenegaard et al., 2012).

Analgesic and Antidepressant Effects

Research on δ-opioid agonists, similar in structure to the compound of interest, demonstrated their potential in treating chronic pain. These agonists, including ADL5859 and ADL5747, showed analgesic effects mediated by δ-opioid receptors, suggesting a role for compounds like 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one in pain and depression treatment (Nozaki et al., 2012).

Antibacterial and Antifungal Properties

A study on novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, related to the chemical , revealed significant antibacterial and antifungal activities. These compounds, particularly compound 5e, showed promising efficacy against various bacterial strains and biofilm inhibition, indicating the potential of 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one in combating microbial infections (Mekky & Sanad, 2020).

Hypolipidemic Activity

Research on [alpha-(heterocyclyl)benzyl]piperazines, structurally similar to the compound of interest, demonstrated potent hypolipidemic activity, significantly lowering serum cholesterol and triglyceride levels in rats. This suggests a potential application of 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one in managing lipid disorders (Ashton et al., 1984).

Anticancer Properties

A study on 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, which share structural similarities with the compound , revealed potent anti-proliferative properties against colorectal cancer cells. This indicates a potential application of 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one in cancer therapy (Ahagh et al., 2019).

properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-16-9-20-19(12-24(27)30-22(20)10-17(16)2)14-26-7-5-25(6-8-26)13-18-3-4-21-23(11-18)29-15-28-21/h3-4,9-12H,5-8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTYKKFCNWJASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one

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